
5-Hydroxy-2-methylbenzoic acid
Overview
Description
5-Hydroxy-2-methylbenzoic acid (CAS RN: 578-22-3) is a substituted benzoic acid derivative with a hydroxyl (-OH) group at the 5th position and a methyl (-CH₃) group at the 2nd position on the aromatic ring. Key properties include:
- Molecular formula: C₈H₈O₃
- Molecular weight: 152.15 g/mol
- Purity: >98.0% (GC)
- Physical state: White to brown crystalline powder
- Melting point: 184–188°C (observed range), 186°C (reference value)
- Solubility: Soluble in methanol
- Safety: Classified as a skin and eye irritant (H315, H319), requiring protective equipment during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxy-2-methylbenzoic acid can be synthesized through various methods. One common approach involves the condensation of this compound with aqueous formaldehyde and hydrochloric acid. The reaction conditions, such as temperature, play a crucial role in determining the product. For instance, at room temperature, the reaction yields 3-hydroxy-6-methylphthalide, while at the boiling point, it produces the lactone of 8-hydroxymethyl-1,3-benzodioxane-6-methyl-7-carboxylic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Condensation Reactions
5-Hydroxy-2-methylbenzoic acid undergoes temperature-dependent condensations with formaldehyde and hydrochloric acid :
Mechanistic Insight :
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At lower temperatures, the reaction favors phthalide formation through intramolecular esterification.
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At higher temperatures, formaldehyde participates in ether formation , creating a benzodioxane ring fused to the phthalide .
Oxidation Reactions
Oxidation pathways vary significantly based on reagents and conditions:
Chromic Acid Oxidation
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Product : Methylene ether-ester derivatives (e.g., lactone of 8-hydroxymethyl-6-methyl-1,3-benzodioxane-4-one-7-carboxylic acid, m.p. 184–185°C) .
Permanganate Oxidation
Methylation
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Product : 3-Methoxy-6-methylphthalide (m.p. 165–166°C), formed via O-methylation of the phenolic hydroxyl group .
Demethylation
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Reagents : Hydriodic acid (HI) or aluminum chloride (AlCl₃) .
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Product : Regenerates the phenolic hydroxyl group, yielding 3-hydroxy-6-methylphthalide .
Acylation and Esterification
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Products :
Degradation and Decarboxylation
Key Research Findings
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Temperature-Dependent Reactivity : Condensation outcomes are highly sensitive to temperature, enabling selective synthesis of phthalides or dioxane derivatives .
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Oxidative Flexibility : Permanganate oxidation opens both phthalide and dioxane rings, yielding polycarboxylic acids .
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Structural Confirmation : Degradation products (e.g., 4-methoxybenzene-1,2,3,5-tetracarboxylic acid) were unambiguously synthesized from mesitylene, validating proposed mechanisms .
Scientific Research Applications
Pharmaceutical Applications
1. Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the analgesic potential of derivatives of 5-hydroxy-2-methylbenzoic acid. For instance, research indicated that certain derivatives exhibit significant binding affinity to cyclooxygenase-2 (COX-2) receptors, which are crucial in pain and inflammation pathways. In-vivo tests demonstrated that these compounds can reduce pain responses significantly compared to standard analgesics like acetaminophen .
Case Study: Analgesic Activity Evaluation
- Methodology: The anti-nociceptive activity was evaluated using the writhing test induced by acetic acid and the hot plate test.
- Results: Compounds derived from this compound showed up to a 75% reduction in painful activity at dosages of 20 mg/kg .
Agricultural Applications
2. Growth Performance in Livestock
This compound has been studied for its effects on livestock growth performance. Research indicates that benzoic acid derivatives can improve nutrient digestibility and nitrogen balance in piglets, promoting better growth outcomes.
Case Study: Effect on Piglets
- Objective: To assess the impact of benzoic acid on growth performance and gastrointestinal health.
- Findings: The addition of benzoic acid resulted in improved nutrient absorption and a healthier gut microbiome, leading to enhanced overall growth performance in piglets .
Material Science Applications
3. Polymer Additives
In material science, this compound is explored as a potential additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for various applications in coatings and plastics.
Research Insights:
Mechanism of Action
The mechanism of action of 5-hydroxy-2-methylbenzoic acid involves its interaction with molecular targets and pathways in biological systems. The hydroxyl group at the fifth position and the methyl group at the second position on the benzene ring contribute to its reactivity and binding affinity with various biomolecules. These interactions can lead to modulation of biochemical pathways, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Structural Isomers and Derivatives
Table 1: Structural Comparison of Hydroxy-Methylbenzoic Acids
Key Observations :
- Substituent Position : The position of the hydroxyl group significantly impacts physical properties and reactivity. For example, this compound has a higher melting point than its methoxy analog due to stronger intermolecular hydrogen bonding .
- Functional Groups : Replacing -OH with -OCH₃ (as in 5-methoxy-2-methylbenzoic acid) alters solubility and reduces acidity, making the compound less reactive in acidic environments .
Key Observations :
Biological Activity
5-Hydroxy-2-methylbenzoic acid (also known as salicylic acid methyl ester) is a phenolic compound that has garnered interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.
This compound has the molecular formula and a molecular weight of 168.15 g/mol. Its structure features a hydroxyl group (-OH) and a methyl group (-CH₃) attached to a benzoic acid core, which contributes to its unique reactivity and biological effects.
1. Antioxidant Activity
As a phenolic compound, this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage. The compound interacts with various enzymes, such as peroxidases and oxidases, facilitating the formation of reactive oxygen species (ROS) that can modulate cellular signaling pathways.
2. Cellular Signaling Modulation
This compound influences several cellular processes by modulating signaling pathways. It has been shown to affect the activity of kinases and phosphatases, thereby impacting gene expression related to oxidative stress responses. For instance, it can enhance the expression of genes involved in antioxidant defense mechanisms.
3. Enzyme Interactions
this compound acts as a substrate for various enzymes involved in aromatic compound metabolism. Its interactions with cytochrome P450 oxidases lead to hydroxylation processes that influence its bioavailability and biological activity.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against bacteria and fungi, making it a candidate for developing natural preservatives or therapeutic agents.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through its ability to inhibit the production of pro-inflammatory cytokines. This property is particularly relevant in conditions such as arthritis, where oxidative stress plays a significant role in disease progression.
Analgesic Activity
In animal models, this compound has exhibited analgesic effects comparable to traditional pain relievers. Its mechanism involves modulation of pain pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs), by inhibiting cyclooxygenase enzymes .
Case Studies
Study on Antioxidant Effects
A study conducted on the effects of this compound on oxidative stress markers in rats showed significant reductions in malondialdehyde levels (a marker for lipid peroxidation) when treated with varying doses of the compound. This suggests its potential use as an antioxidant supplement.
Anti-inflammatory Research
In a controlled trial involving inflammatory models induced by carrageenan, administration of this compound resulted in decreased paw edema compared to controls, highlighting its anti-inflammatory capabilities .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is slightly soluble in water, which may affect its absorption and distribution within biological systems. Studies have shown that it can be effectively absorbed through the gastrointestinal tract when administered orally, with peak plasma concentrations occurring within hours post-administration .
Data Summary Table
Properties
IUPAC Name |
5-hydroxy-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIOYQUNKXJQXQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00206489 | |
Record name | 5-Hydroxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578-22-3 | |
Record name | 5-Hydroxy-2-methylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 578-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 578-22-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Hydroxy-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00206489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-2-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-HYDROXY-2-METHYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXF6B38ZRK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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